3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol
Overview
Description
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol is a complex organic compound that features a benzimidazole core linked to a propane-1,2-diol moiety through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with 2-(3,4-dimethylphenoxy)ethyl chloride in the presence of a base to form the thioether linkage.
Attachment of Propane-1,2-diol: Finally, the intermediate product is reacted with epichlorohydrin under basic conditions to introduce the propane-1,2-diol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the benzimidazole core, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biology: It can be used as a probe to study biological pathways involving benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, inhibiting their function and leading to therapeutic effects. The thioether and propane-1,2-diol moieties may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but with methoxy groups instead of methyl groups.
2-(3,4-Dimethylphenoxy)ethylamine: Lacks the benzimidazole core and propane-1,2-diol moiety.
Uniqueness
3-(2-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)propane-1,2-diol is unique due to its combination of a benzimidazole core, thioether linkage, and propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-7-8-17(11-15(14)2)25-9-10-26-20-21-18-5-3-4-6-19(18)22(20)12-16(24)13-23/h3-8,11,16,23-24H,9-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPOPSIAMHHLHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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